6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
Synthesis Analysis
The synthetic route for this compound involves several steps, including cyclization, amide formation, and subsequent functional group modifications. Researchers have explored various methods to achieve this complex structure, such as radical cyclization or intramolecular hydroamination reactions .
Scientific Research Applications
Antiviral Applications
Fused pyridine derivatives, due to their structural similarity with DNA bases such as adenine and guanine, have shown effectiveness in antiviral therapies . The compound could potentially be used in the design of new antiviral drugs that target specific viral enzymes or replication mechanisms.
Anticancer Activities
The bioactive nature of fused pyridine derivatives makes them suitable candidates for anticancer drug development . Their ability to interact with cancer cell DNA and disrupt cell division could be harnessed to create targeted therapies with fewer side effects than traditional chemotherapy.
Antibacterial and Antifungal Properties
Compounds with a fused pyridine structure have demonstrated antibacterial and antifungal activities . This compound could be explored for its potential use in treating bacterial and fungal infections, possibly offering a new class of antibiotics.
Anti-inflammatory Uses
The anti-inflammatory properties of fused pyridine derivatives make them valuable in the treatment of chronic inflammatory diseases . Research into the specific anti-inflammatory mechanisms of this compound could lead to new treatments for conditions like arthritis or inflammatory bowel disease.
Antimalarial Potential
Given the antimalarial activity found in some fused pyridine derivatives, this compound could be investigated for its efficacy against malaria parasites . It may contribute to the development of novel antimalarial drugs that are more effective against drug-resistant strains.
Anticoagulant and Anti-aggregation Activities
The compound’s structural class has shown promise in anticoagulant and anti-aggregation therapies . It could be beneficial in preventing blood clots and treating cardiovascular diseases.
Solubility and Drug Delivery
Fused pyridine derivatives can positively influence the solubility, polarity, lipophilicity, and hydrogen bonding capacity of pharmaceuticals . This compound could be utilized to enhance the delivery and efficacy of other drugs, improving their pharmacokinetic profiles.
properties
IUPAC Name |
6-ethyl-2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S.ClH/c1-2-21-9-8-13-14(10-21)25-18(16(13)17(19)23)20-15(22)11-24-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3,(H2,19,23)(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUXJMZNLZNREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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